REACTION_SMILES
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[Br:22][CH2:23][CH2:24][CH:25]([CH3:26])[CH3:27].[CH3:1][Si:2]([N-:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:8])[CH3:9].[Li+:10].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[c:11]1([CH:17]([C:18](=[O:19])[OH:20])[CH3:21])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[c:11]1([C:17]([C:18](=[O:19])[OH:20])([CH3:21])[CH2:23][CH2:24][CH:25]([CH3:26])[CH3:27])[cH:12][cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCBr
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1ccccc1
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Name
|
|
Type
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product
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Smiles
|
CC(C)CCC(C)(C(=O)O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |